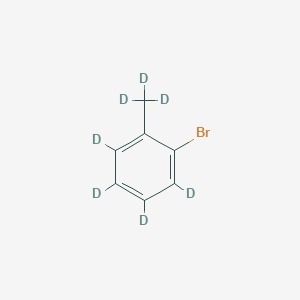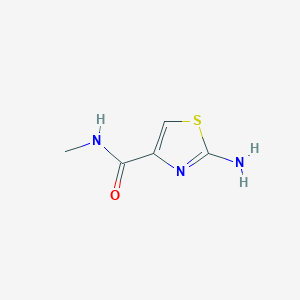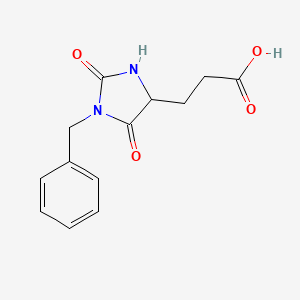
2-Bromotoluene-d7
Overview
Description
2-Bromotoluene-d7 is a deuterated derivative of 2-methylbromobenzene, a halogenated aromatic compound. The deuterated form is used as a tracer in metabolic studies and as a reference standard in analytical chemistry. This compound is significant in various scientific fields due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromotoluene-d7 can be synthesized using a novel Sandmeyer type reaction. This method involves the use of ammonium persulfate and molecular bromine instead of the classical cuprous bromide . The reactions are relatively quick and possibly proceed via a radical mechanism. The preparation of arene diazonium salts in anhydrous ether media is a crucial step in this method .
Industrial Production Methods
Industrial production of this compound typically involves the bromination of toluene derivatives. The process requires careful control of reaction conditions to achieve high yields and purity. The use of non-selective and hazardous acidic reagents, such as mineral acids and metal halides, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromotoluene-d7 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Grignard reagents (e.g., phenylmagnesium bromide) are commonly used.
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of aryl esters, aryl olefins, and other useful classes of compounds.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
2-Bromotoluene-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and as a reference standard in analytical chemistry.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Used in the synthesis of pharmaceutically important compounds.
Industry: Utilized in the manufacture of flame retardants, disinfectants, and antibacterial and antiviral drugs.
Mechanism of Action
The mechanism of action of 2-Bromotoluene-d7 involves its interaction with molecular targets and pathways in biological systems. The deuterated form allows for precise tracking of metabolic processes, providing valuable insights into the behavior of the compound in various environments. The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
2-Bromotoluene-d7 can be compared with other similar compounds, such as:
Bromotoluene: A non-deuterated derivative with similar chemical properties but different applications.
2-Bromotoluene: Another isomer with a bromine atom in a different position on the aromatic ring.
Bromobenzene: Lacks the methyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and precision in analytical applications.
Properties
IUPAC Name |
1-bromo-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSXJPIWXQTSIX-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])Br)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(diethylamino)ethyl]-1H-pyrazol-4-amine](/img/structure/B1520018.png)

![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1520022.png)








